molecular formula C13H14F3NO B2482672 (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one CAS No. 1164453-46-6

(E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one

Cat. No. B2482672
CAS RN: 1164453-46-6
M. Wt: 257.256
InChI Key: ITPASGJPVKYPDB-JXMROGBWSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds often involves complex reactions utilizing specific reagents and conditions to introduce the fluorinated alkene moiety. For instance, the synthesis of perfluoroalkylated compounds, like perfluoro-(1,1-dimethylbutyl)methyl ethers, demonstrates the reactive versatility of perfluorinated alkenes under conditions of vic-oxymethylfluorination with chloromethyl ethers, showcasing methodologies that could be relevant to synthesizing (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one (Ikeda et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds within this category is crucial for understanding their reactivity and properties. X-ray diffraction methods, NMR spectroscopy, and computational modeling are common tools for elucidating molecular structures. For example, the determination of crystal structures and thermal chemical properties through single-crystal X-ray diffraction provides insights into the molecular geometry, electron distribution, and intermolecular interactions, which are fundamental for predicting the behavior of (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one (Li et al., 2006).

Scientific Research Applications

Synthesis and Reactions

  • Azannulation of Pyridinylaminohexadienones : The synthesis process of 4-(2-Pyridinylamino)-1,1,1-trifluoro-3-penten-2-ones and their conversion to hexadienones, which subsequently undergo azannulation, is significant. This process leads to the creation of pyridinylamino and trifluoroacetylmethylene compounds, highlighting the chemical versatility of the base compound (Cocco, Conglu, & Onnis, 2001).

  • Synthesis of Trifluoromethylpyrimidines : The addition of acetylacetone to trifluoroacetonitrile, involving 1,1,1-trifluoro-2-amino-3-acetyl-2-penten-4-one, demonstrates another application in synthesizing trifluoromethylpyrimidines, important in the development of functional chemical derivatives (Dorokhov et al., 1991).

Chemical Behavior and Properties

  • Kinetics of Reactions with Amines : The kinetics of the reaction of various amines with 1,1,1-trichloro-4-methoxy-3-penten-2-one is a pivotal study. This research provides insights into the behavior of similar compounds in different solvents, enhancing understanding of their chemical properties (Gesser, Zucco, & Nome, 1995).

  • Structural and NIR-Luminescence Studies : Research on ytterbium(III) beta-diketonate complexes, involving derivatives of this compound, offers valuable data on their structure and near-infrared luminescence properties. This has implications for their potential application in optical materials and photoluminescence studies (Martín‐Ramos et al., 2013).

  • Molecular Structure and Conformational Studies : Investigations into the molecular structure and conformation of related compounds, such as 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, provide deeper understanding of intramolecular interactions and hydrogen bonding. Such studies are crucial for predicting chemical behavior and designing new compounds (Vakili et al., 2012).

Application in Synthesizing New Compounds

  • Formation of Heterocyclic Compounds : The synthesis of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazoles from 5,5,5-trifluoro-4-(trifluoromethy)-3-penten-2-one demonstrates the compound's role in creating new heterocyclic compounds, a key area in pharmaceutical and material science research (Buceta et al., 2004).

Safety and Hazards

3,5-Dimethylaniline is toxic if swallowed and toxic in contact with skin .

properties

IUPAC Name

(E)-4-(3,5-dimethylanilino)-1,1,1-trifluoropent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c1-8-4-9(2)6-11(5-8)17-10(3)7-12(18)13(14,15)16/h4-7,17H,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPASGJPVKYPDB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=CC(=O)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/C(=C/C(=O)C(F)(F)F)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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